Product packaging for 6-Methylpurine riboside(Cat. No.:CAS No. 16006-65-8)

6-Methylpurine riboside

Cat. No.: B1220336
CAS No.: 16006-65-8
M. Wt: 266.25 g/mol
InChI Key: FIGBCBGMUIGJBD-DYUFWOLASA-N
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Description

Historical Context and Discovery of 6-Methylpurine (B14201) Riboside

6-Methylpurine-β-D-riboside (also referred to as β-D-MPR) is an antibiotic that was first isolated from the culture broths of the basidiomycete fungi Collybia dryophilia and Collybia maculata. nih.govopenaccessjournals.com Early research identified its potential as an agent with antifungal, antiviral, and antitumor properties. nih.govopenaccessjournals.com The initial chemical synthesis of 6-Methylpurine riboside and similar nucleoside analogs often involved a fusion reaction between the purine (B94841) base (6-methylpurine) and a protected sugar (like tetra-O-acetyl-β-D-ribofuranose). nih.gov However, this method consistently yielded a mixture of different structural forms, known as α- and β-anomers, which necessitated complex chromatographic procedures to separate the desired β-anomer. nih.gov

Over time, more refined and efficient synthesis methods have been developed to overcome these challenges. tandfonline.comnih.gov Researchers have established improved techniques that allow for the exclusive production of the biologically significant β-D-anomer, facilitating more precise studies into its activity. nih.gov These advancements in synthesis have been crucial for producing the quantities of pure compound needed for detailed investigations in areas like cancer gene therapy. tandfonline.comnih.gov

Overview of Purine Nucleoside Antimetabolites and Their Significance in Cellular Processes

Purine nucleoside analogues represent a major class of drugs known as antimetabolites, which are fundamental to the treatment of cancers and viral infections. beilstein-journals.orgd-nb.info These compounds are structurally similar to the natural purine nucleosides (adenosine and guanosine) that are the essential building blocks for DNA and RNA. Because of this resemblance, they can substitute for the endogenous nucleosides during cellular processes, ultimately disrupting DNA and protein replication. beilstein-journals.orgd-nb.infomedchemexpress.com The anticancer mechanisms of these analogues often involve the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis. medchemexpress.commedchemexpress.com

Within the cell, nucleosides are processed through complex metabolic routes called salvage pathways. mdpi.com These pathways allow cells to recycle preformed nucleobases. Key enzymes in these pathways are nucleoside phosphorylases (NPs) and N-ribohydrolases (NHs), which cleave the N-glycosidic bond that links the purine base to the ribose sugar. mdpi.com The free base can then be re-used to synthesize new nucleotides. mdpi.com Some purine nucleoside analogues are not substrates for these salvage enzymes, which can influence their biological activity. aai.org The effectiveness of these antimetabolites has made them a cornerstone of modern chemotherapy, with many being designated as "essential medicines" by the World Health Organization. beilstein-journals.orgd-nb.info

Rationale for Investigating this compound in Academic Research

The investigation of this compound in academic research is driven by its significant biological activities and its potential applications in various therapeutic areas. A primary reason for its study is its potent antitumor effect, which has been demonstrated across multiple human tumor cell lines. nih.govopenaccessjournals.com The β-D-anomer of this compound is a highly effective substrate for the mammalian enzyme adenosine (B11128) deaminase (ADA), and its activation mechanism in cancer cells is thought to be related to this interaction. nih.govopenaccessjournals.com

Furthermore, this compound is a key component in the development of novel cancer gene therapy strategies. nih.govcas.cz In this approach, a non-toxic precursor, or prodrug, is administered and then converted into the toxic compound 6-methylpurine specifically within tumor cells that have been engineered to express a particular bacterial enzyme. nih.govmdpi.com The compound also serves as a valuable tool in scientific research for studying purine metabolism and the function of adenosine receptors. lookchem.com

An intriguing area of research is the comparative study of its different anomers. While cellular DNA and RNA are exclusively composed of β-D-nucleosides, the α-D-anomer of this compound has also shown notable, albeit lower, antitumor activity. nih.govopenaccessjournals.com This unusual finding has spurred further investigation into the biochemical properties of α-nucleoside structures. nih.govopenaccessjournals.com The compound's potential as an antiparasitic agent is also under investigation, as certain parasites cannot produce their own purines and depend on salvage pathways, making them vulnerable to analogues like this compound. nih.govopenaccessjournals.com

Detailed Research Findings

Research has quantified the potent cytotoxic effects of this compound's anomers against various human cancer cell lines. The following table presents the 50% inhibitory concentration (IC₅₀) values, which indicate the concentration of the compound required to inhibit the growth of the cancer cells by half. A lower IC₅₀ value signifies a more potent compound.

Cell LineTumor Typeβ-D-MPR IC₅₀ (µM)α-D-MPR IC₅₀ (µM)
A121Ovarian0.0172.65
A549Non-small cell lung0.0061.47
HT-29Colon0.0344.83
MCF7-SBreast0.0121.75
MCF7-RBreast0.0264.08

Data sourced from studies on the in vitro growth of human tumor cells over 72 hours. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4O4 B1220336 6-Methylpurine riboside CAS No. 16006-65-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16006-65-8

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C11H14N4O4/c1-5-7-10(13-3-12-5)15(4-14-7)11-9(18)8(17)6(2-16)19-11/h3-4,6,8-9,11,16-18H,2H2,1H3/t6-,8+,9-,11-/m1/s1

InChI Key

FIGBCBGMUIGJBD-DYUFWOLASA-N

SMILES

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Isomeric SMILES

CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O

Canonical SMILES

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Other CAS No.

14675-48-0

Pictograms

Acute Toxic

Synonyms

6-methyl-9-beta-D-ribofuranosylpurine
6-methylpurine riboside

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of 6 Methylpurine Riboside and Its Analogues

Classical and Improved Synthesis Methodologies for 6-Methylpurine (B14201) Riboside (β-D- and α-D-Anomers)

The creation of 6-methylpurine riboside often involves the coupling of 6-methylpurine with a protected ribose sugar. These methods have evolved to address the significant challenge of controlling the stereochemistry at the anomeric carbon, which determines whether the biologically active β-D-anomer or the less active α-D-anomer is formed.

Challenges in Anomeric Selectivity in Nucleoside Synthesis

A significant hurdle in nucleoside synthesis is achieving anomeric selectivity. researchgate.netacademie-sciences.fr Classical methods, such as the fusion of a purine (B94841) base with an O-acylated sugar, frequently result in a mixture of α- and β-anomers. nih.govopenaccessjournals.com For instance, the fusion of 6-methylpurine with tetra-O-acetyl-β-D-ribofuranose produces a 10:1 mixture of β- to α-anomers, necessitating laborious chromatographic separation. nih.govopenaccessjournals.com The Vorbrüggen glycosylation method, while widely used, is also known to yield mixtures of anomers, particularly with 2'-deoxynucleosides. academie-sciences.frwikipedia.org The formation of the desired β-anomer is often influenced by neighboring group participation from a protecting group at the C2' position of the ribose sugar. wikipedia.org In the absence of such a group, as in the case of deoxyribonucleosides, achieving stereoselectivity is more challenging. wikipedia.org

Exclusive Synthesis of β-D-Anomer

To overcome the challenge of anomeric mixtures, an improved synthesis method has been developed to exclusively produce the β-D-anomer of this compound. nih.govopenaccessjournals.com This method involves coupling 6-methylpurine with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose under specific conditions that favor the formation of the β-D-anomer. nih.govmdpi.commdpi.com The reaction begins with the treatment of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose with hydrobromic acid in acetic acid, followed by reaction with 6-methylpurine in acetonitrile. nih.gov This process yields the intermediate tri-O-benzoyl-6-methylpurine-β-D-riboside, which is then deprotected using methanol (B129727) and ammonium (B1175870) hydroxide (B78521) to give the final product, 6-methylpurine-β-D-riboside, in high yield (93%). nih.gov This approach avoids the formation of the α-D-anomer, thus simplifying the purification process. nih.govresearchgate.net

Design and Synthesis of this compound Derivatives and Analogues

The modification of the this compound structure has led to the development of various analogues with potentially improved therapeutic properties. These modifications primarily target the purine base and the ribose sugar moiety.

Fluorinated Analogues (e.g., 3'-fluorinated purine nucleosides)

Fluorinated nucleosides often exhibit enhanced biological activity. A unified strategy has been developed for the synthesis of 3'-fluorinated purine nucleoside analogues. beilstein-journals.orgresearchgate.netnih.gov This approach utilizes a common intermediate, 1',2'-di-O-acetyl-5'-O-p-toluyl-3'-fluoro-3'-deoxy-β-D-ribofuranose, which is glycosylated with a silylated purine base. beilstein-journals.org For the synthesis of 3'-fluoro-6-methylpurine riboside, 6-methylpurine is first silylated with bis(trimethylsilyl)acetamide (BSA) and then coupled with the fluorinated sugar intermediate to yield the protected nucleoside. beilstein-journals.orgresearchgate.net Subsequent deprotection affords the final 3'-fluoro-6-methylpurine riboside. beilstein-journals.orgresearchgate.net This convergent strategy has also been employed to create a variety of 6-substituted purine nucleosides through Suzuki and Stille cross-coupling reactions. beilstein-journals.orgresearchgate.netnih.gov

Table 1: Synthesis of 3'-Fluoro-6-methylpurine Riboside

StepReactantsReagentsProductYieldReference
16-MethylpurineBSA, Trimethylsilyl triflateSilylated 6-methylpurine- beilstein-journals.orgresearchgate.net
2Silylated 6-methylpurine, 1',2'-di-O-acetyl-5'-O-p-toluyl-3'-fluoro-3'-deoxy-β-D-ribofuranoseGlycosylationProtected 3'-fluoro-6-methylpurine riboside78% beilstein-journals.orgresearchgate.net
3Protected 3'-fluoro-6-methylpurine ribosideDeprotection3'-Fluoro-6-methylpurine riboside80% beilstein-journals.orgresearchgate.net

Deoxyriboside Analogues (e.g., 6-methylpurine-2'-deoxyriboside)

The synthesis of 6-methylpurine-2'-deoxyriboside has been achieved through both chemical and enzymatic methods. tandfonline.comscispace.com A high-yielding chemical synthesis involves a palladium-catalyzed cross-coupling reaction of methylzinc bromide with 6-chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)purine. tandfonline.com Enzymatic synthesis provides an alternative route, utilizing recombinant purine nucleoside phosphorylase from Escherichia coli to catalyze the reaction between 6-methylpurine and 2'-deoxyuridine. scispace.com This biocatalytic approach can achieve a high conversion rate of 6-methylpurine to its deoxyriboside analogue.

Table 2: Comparison of Synthesis Methods for 6-methylpurine-2'-deoxyriboside

MethodKey Reagents/EnzymesYieldReference
Chemical SynthesisMethylzinc bromide, (Ph₃P)₄PdHigh tandfonline.com
Enzymatic SynthesisRecombinant purine nucleoside phosphorylase83.78% (conversion) scispace.com

Structural Modifications at the Ribose Moiety

Beyond fluorination and deoxygenation, other structural modifications at the ribose moiety have been explored to generate novel this compound analogues. These modifications can influence the compound's conformation, stability, and interaction with biological targets. For example, the introduction of a sulfur atom at the C5' position creates thioribosides. mdpi.com While specific examples of such modifications for this compound are less detailed in the provided context, the general principles of nucleoside chemistry allow for a wide range of alterations to the sugar ring, including changes in stereochemistry, the introduction of different substituents, or the replacement of the furanose ring with other cyclic or acyclic systems. beilstein-journals.org

Other 6-Substituted Purine Nucleosides

The synthesis of 6-substituted purine nucleosides, beyond the well-known naturally occurring ones, is a significant area of research, driven by the diverse biological activities these compounds exhibit. acs.org A primary and versatile starting material for many of these syntheses is 6-chloropurine (B14466) riboside, which is readily modified through nucleophilic substitution and cross-coupling reactions. nih.govresearchgate.netrsc.org

A common strategy involves the palladium-catalyzed cross-coupling of 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine with various organometallic reagents. nih.gov This approach allows for the introduction of a wide range of substituents at the C-6 position of the purine ring. For instance, reactions with primary alkyl (such as methyl, ethyl, n-propyl, n-butyl, isobutyl), cycloalkyl, and aryl zinc halides, in the presence of a palladium catalyst like (Ph₃P)₄Pd, lead to the formation of the corresponding 6-substituted purine ribosides in good yields after deprotection. nih.gov Similarly, Suzuki-Miyaura cross-coupling reactions with arylboronic acids are frequently employed to synthesize 6-arylpurine nucleosides. acs.orgresearchgate.net These reactions have been successfully used to prepare a series of 6-aryl-, 6-heteroaryl-, and 6-benzylpurine ribonucleosides. researchgate.net

Another powerful method for creating 6-arylpurine nucleosides is the transition metal-catalyzed cocyclotrimerization of protected 6-alkynylpurine ribonucleosides with various diynes. acs.org This strategy, often utilizing a Ni(cod)₂/2PPh₃ catalytic system, allows for the construction of highly substituted 6-arylpurine nucleosides. acs.org An alternative route involves the reaction of 2′,3′,5′-tri-O-benzoyl-β-D-ribofuranosyl-6-methylsulfonylpurine with carbon nucleophiles. oup.com For example, its reaction with a carbanion from ethyl acetoacetate (B1235776) yields a 6-ethoxycarbonylmethyl derivative, which can be further alkylated and decarboxylated to produce various 6-alkylpurine ribosides, from 6-ethyl to 6-pentyl derivatives. oup.comresearchgate.net

Nucleophilic aromatic substitution (SNAr) on 6-chloropurine riboside provides a direct pathway to a variety of analogues. nih.govresearchgate.net Reactions with different amines, including straight-chain, branched-chain, and aromatic amines, have been used to synthesize a series of N⁶-substituted adenosine (B11128) derivatives. nih.gov Furthermore, the 6-chloro substituent can be displaced by other nucleophiles. For example, treatment of 2-amino-6-chloropurine (B14584) riboside with sodium ethoxide or methylhydrazine yields 2-amino-6-ethoxypurine riboside and 2-amino-N⁶-amino-N⁶-methyladenosine, respectively. chemicalbook.com

The following tables summarize the synthesis of various 6-substituted purine nucleosides via palladium-catalyzed cross-coupling reactions and nucleophilic substitution.

Table 1. Synthesis of 6-Alkyl and 6-Aryl Purine Ribosides via Palladium-Catalyzed Cross-Coupling of 6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine
Substituent at C-6Organometallic ReagentCatalystReference
MethylMeZnBr(Ph₃P)₄Pd nih.gov
EthylEtZnBr(Ph₃P)₄Pd nih.gov
n-Propyln-PrZnCl(Ph₃P)₄Pd nih.gov
n-Butyln-BuZnCl(Ph₃P)₄Pd nih.gov
CyclopropylCyclopropylmagnesium bromide / ZnBr₂(Ph₃P)₄Pd nih.gov
PhenylPhenylboronic acidPd(OAc)₂/Xantphos cas.czresearchgate.net
Furan-2-yl2-(Tributylstannyl)furanBis(triphenylphosphine)palladium(II) chloride beilstein-journals.org
Table 2. Synthesis of 6-Substituted Purine Nucleosides via Nucleophilic Substitution
Starting MaterialNucleophileProductReference
6-Chloropurine ribosideAmines (various)N⁶-Substituted adenosine derivatives nih.gov
2-Amino-6-chloropurine ribosideSodium ethoxide2-Amino-6-ethoxypurine riboside chemicalbook.com
2-Amino-6-chloropurine ribosideMethylhydrazine2-Amino-N⁶-amino-N⁶-methyladenosine chemicalbook.com
2-Amino-6-chloropurine ribosideSodium thiosulfate6-Thioguanosine chemicalbook.com
2-Amino-6-chloropurine ribosidePotassium selenosulfate6-Selenoguanosine chemicalbook.com

Biological Activities of 6 Methylpurine Riboside in in Vitro and in Vivo Preclinical Models

Antitumor Activities and Cytostatic Effects in Cell Lines

The antitumor effects of 6-methylpurine (B14201) riboside are a central focus of its preclinical evaluation. As a purine (B94841) nucleoside analog, it is part of a class of compounds known for their broad antitumor activity, particularly against lymphoid malignancies. medchemexpress.commedchemexpress.commedchemexpress.com The primary anticancer mechanisms involve the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis. medchemexpress.commedchemexpress.com

6-Methylpurine riboside demonstrates potent cytostatic effects by inhibiting the proliferation of various cancer cell lines. nih.govmdpi.com The β-D-anomer of this compound (β-D-MPR) has shown particularly high activity, with studies reporting low nanomolar concentrations required to inhibit cancer cell growth by 50% (IC50). For instance, β-D-MPR was highly active against five different human tumor cell lines, with IC50 values ranging from 6 to 34 nM. nih.govmdpi.com Another study confirmed an IC50 value of 20 nM against H.Ep.#2 human epidermoid cells. mdpi.com The compound's toxicity is linked to its conversion into its triphosphate form, which can then be incorporated into RNA and DNA, inhibiting their synthesis and function. nih.gov

In Vitro Antitumor Activity of β-D-6-Methylpurine Riboside (β-D-MPR) in Human Tumor Cell Lines
Cell LineTumor TypeIC50 (nM)Reference
SW-620Colon Adenocarcinoma6 nih.gov
NCI-H226Non-Small Cell Lung15 nih.gov
OVCAR-3Ovarian Adenocarcinoma22 nih.gov
SNB-75CNS Glioblastoma26 nih.gov
786-0Renal Cell Adenocarcinoma34 nih.gov
H.Ep.#2Human Epidermoid20 mdpi.com

A key mechanism underlying the antitumor activity of this compound is its ability to induce apoptosis in cancer cells. medchemexpress.commedchemexpress.com Purine nucleoside analogs, as a class, are recognized for triggering this form of programmed cell death. medchemexpress.commedchemexpress.com Upon metabolic activation within the cell, these analogs can be incorporated into nucleic acids. nih.govnih.gov This incorporation can lead to DNA damage and the activation of cellular stress responses, such as the DNA mismatch repair pathway, which ultimately culminates in cell-cycle arrest and apoptosis. nih.gov The pro-apoptotic effects can be mediated by key signaling proteins like p53, which can be upregulated in response to the cellular damage caused by the compound. nih.gov

Research has revealed a significant difference in the antitumor potency between the anomers of this compound. The β-D-anomer (β-D-MPR) is substantially more active than its α-D-anomer counterpart (α-D-MPR). nih.gov In a comparative study using five human tumor cell lines, β-D-MPR exhibited IC50 values in the nanomolar range (6-34 nM), whereas α-D-MPR required concentrations in the micromolar range (1.47-4.83 µM) to achieve similar levels of inhibition. nih.govopenaccessjournals.com Despite being less potent, the α-D-anomer still demonstrates significant antitumor effects, which is considered an unusual finding as most clinically used nucleoside antimetabolites are β-anomeric structures. openaccessjournals.com

Differential In Vitro Antitumor Activity of this compound Anomers
Cell LineTumor Typeβ-D-MPR IC50 (nM)α-D-MPR IC50 (µM)Reference
SW-620Colon Adenocarcinoma61.47 nih.gov
NCI-H226Non-Small Cell Lung153.50 nih.gov
OVCAR-3Ovarian Adenocarcinoma224.83 nih.gov
SNB-75CNS Glioblastoma264.52 nih.gov
786-0Renal Cell Adenocarcinoma344.23 nih.gov

Antiviral Activities

In addition to its antitumor effects, this compound has been identified as an antiviral agent. nih.govnih.govmdpi.com It is active against a range of viruses, including Vesicular stomatitis Indiana virus, herpes simplex virus 1, poliovirus, and dengue virus. nih.govresearchgate.net

The antiviral action of this compound stems from its interference with viral replication processes. nih.govnih.gov As a nucleoside analog, it can be metabolized within host cells to its triphosphate derivative. nih.gov This activated form can then compete with natural nucleoside triphosphates for incorporation into nascent viral nucleic acid chains by viral polymerases. researchgate.net For example, the triphosphate of a related 7-deaza-6-methylpurine analog was shown to be an efficient substrate for the poliovirus RNA-dependent RNA polymerase, leading to its incorporation into viral RNA. researchgate.net This incorporation can disrupt the structure and function of the viral genome, ultimately inhibiting viral replication. nih.govplos.org

Antifungal Activities

This compound also possesses antifungal properties. nih.govopenaccessjournals.comnih.govmdpi.com This activity was noted upon its initial isolation from basidiomycetes fungi. arkat-usa.org The mechanism of its antifungal action is thought to be similar to its antitumor effects, involving its conversion to a nucleotide form that inhibits essential metabolic pathways, such as de novo purine biosynthesis, within the fungal cell. nih.gov

Antiparasitic Activities

This compound (6-MPR) has demonstrated notable antiparasitic properties, particularly against protozoan parasites like Trypanosoma and Leishmania. This activity stems from the unique metabolic pathways present in these organisms, which differ significantly from those in mammalian cells.

Research has shown that the β-D-anomer of 6-MPR is significantly active against various strains of Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov In vitro studies revealed that β-D-MPR exhibited potent growth inhibitory effects on Trypanosoma brucei brucei (EATRO 110 strain) and two clinical isolates of Trypanosoma brucei rhodesiense, with IC₅₀ values in the low micromolar range. nih.gov In contrast, the α-D-anomer of 6-MPR was substantially less effective, showing minimal growth inhibition at much higher concentrations. nih.gov

Furthermore, 6-MPR has been identified as a promising agent against Leishmania. nih.govresearchgate.net Studies have indicated its selective toxicity towards Leishmania-infected mouse macrophages, highlighting its potential as a targeted therapy. nih.govresearchgate.net

Table 1: In Vitro Antiparasitic Activity of this compound Anomers

Parasite Strain Compound IC₅₀ (µM)
Trypanosoma brucei brucei (EATRO 110) β-D-MPR 0.2 - 2.0
Trypanosoma brucei rhodesiense (Isolate 1) β-D-MPR 0.2 - 2.0
Trypanosoma brucei rhodesiense (Isolate 2) β-D-MPR 0.2 - 2.0

Data sourced from studies on the antiparasitic effects of 6-MPR anomers. nih.gov

The selective antiparasitic action of 6-MPR is largely attributed to the distinct purine metabolism in protozoan parasites. nih.govopenaccessjournals.com Unlike mammalian cells, parasites such as Trypanosoma and Leishmania are incapable of synthesizing purines de novo and are therefore heavily reliant on salvaging preformed purines from their hosts. nih.govopenaccessjournals.commdpi.com This dependency makes their purine salvage pathways excellent targets for therapeutic intervention.

These parasites possess enzymes that are less discriminate in processing purine nucleosides compared to their mammalian counterparts. nih.govopenaccessjournals.com For instance, in African trypanosomes, 6-methylpurine-β-D-2'-deoxyriboside (MPdR) is cleaved by 5'-(methylthio)adenosine phosphorylase, an enzyme action not observed in human sarcoma 180 cells. nih.govopenaccessjournals.com This selective metabolic activation within the parasite leads to the formation of toxic metabolites that inhibit essential cellular processes, ultimately leading to parasite death. The enzyme N-ribohydrolase (NH) in Trypanosoma vivax can efficiently convert this compound into 6-methylpurine, which is then incorporated into RNA, disrupting protein synthesis. mdpi.com

Modulation of Angiogenesis in Preclinical Models

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions. 6-Methylmercaptopurine (B131649) riboside (6-MMPR), a related purine analogue, has been shown to modulate angiogenesis in preclinical studies, suggesting a potential avenue of investigation for 6-MPR.

In vitro studies using endothelial cells have demonstrated the anti-angiogenic potential of 6-MMPR. The compound was found to inhibit the proliferation of endothelial cells (GM 7373) induced by fibroblast growth factor-2 (FGF2). nih.gov Furthermore, 6-MMPR effectively hindered the formation of capillary-like structures by murine aortic endothelial cells on a basement membrane matrix (Matrigel), a key step in angiogenesis. nih.govnih.gov It also inhibited the formation of solid sprouts by FGF2-treated murine brain microvascular endothelial cells within a fibrin (B1330869) gel. nih.gov These assays are standard in vitro models that mimic various stages of the angiogenic process. nih.govthermofisher.comresearchgate.net

The anti-angiogenic effects of 6-MMPR are linked to its ability to interfere with intracellular signaling pathways crucial for endothelial cell function. nih.gov Specifically, 6-MMPR was observed to inhibit the phosphorylation of extracellular signal-regulated kinase-2 (ERK2) in murine aortic endothelial cells that was induced by FGF2. nih.gov The inhibition of this key signaling molecule disrupts the cascade of events necessary for endothelial cell proliferation and migration, which are fundamental to angiogenesis. koreamed.org

Immunomodulatory and Anti-inflammatory Effects in Research Contexts

Recent research has begun to explore the immunomodulatory and anti-inflammatory properties of purine analogues, including the related compound 6-mercaptopurine (B1684380) (6-MP) and its riboside.

In a rat model of inflammatory arthritis, administration of 6-MP and its riboside demonstrated significant anti-inflammatory and immunosuppressive effects. biomescientia.com Repeated doses of these compounds led to a dramatic reduction in the production of pro-inflammatory cytokines. biomescientia.com For instance, plasma levels of prostaglandin (B15479496) E₂ (PGE₂) and tumor necrosis factor-alpha (TNF-α) were significantly lowered in treated animals. biomescientia.com The 10 mg/kg dose of both 6-MP and its riboside showed superior immunosuppressive potency when compared to the non-steroidal anti-inflammatory drug (NSAID) diclofenac. biomescientia.com These findings suggest that these compounds suppress pro-inflammatory mediators while also enhancing the body's antioxidant defenses. biomescientia.com Some studies suggest that 6-MP may exert its anti-inflammatory effects through the PI3K/Akt/mTOR signaling pathway and by regulating the transcriptional activities of certain nuclear receptors involved in inflammation. nih.gov

Table 2: Effect of 6-Mercaptopurine and its Riboside on Plasma Cytokine Levels in a Rat Arthritis Model

Treatment Group (10 mg/kg) PGE₂ (pg/mL) TNF-α (pg/mL)
6-Mercaptopurine 1670 ± 150.2 36.18 ± 4.71 (at 6 mg/kg)

Data represents mean ± standard deviation. biomescientia.com

Molecular and Cellular Mechanisms of Action

Interaction with Purine (B94841) Metabolism Pathways

The biological activity of 6-Methylpurine (B14201) riboside is intrinsically linked to its structural similarity to natural purine nucleosides, allowing it to interfere with fundamental cellular processes.

6-Methylpurine riboside is classified as a purine nucleoside analog. medchemexpress.combioscience.co.ukmedchemexpress.com This classification is based on its structure, which features a purine core (6-methylpurine) attached to a ribose sugar. As an analog of naturally occurring nucleosides like adenosine (B11128), it has the capacity to interact with the cellular machinery that processes purines. lookchem.com Purine nucleoside analogs are a class of compounds known for their broad antitumor activity, particularly against indolent lymphoid malignancies. medchemexpress.combioscience.co.ukmedchemexpress.com The compound is a naturally occurring derivative of adenosine, characterized by a methyl group at the 6-position of the purine ring, and has been isolated from certain microorganisms. lookchem.com The β-D-anomer of this compound (β-D-MPR), in particular, has been identified as an antibiotic with antifungal, antiviral, and antitumor properties, originally isolated from fungi such as Collybia dryophilia and Collybia maculata. openaccessjournals.comnih.gov

A primary mechanism through which this compound exerts its effects is by inhibiting the synthesis of essential macromolecules. medchemexpress.combioscience.co.ukmedchemexpress.com Upon cellular uptake and metabolic activation, its derivatives interfere with the production of DNA, RNA, and proteins. nih.gov Research has shown that treatment of human CEM, MRC-5, or Balb 3T3 cells with 6-methylpurine (MeP), the purine base of this compound, results in the inhibition of protein, RNA, and DNA synthesis. nih.gov The cytotoxic effects are attributed to the conversion of MeP into its ribonucleoside triphosphate form (MeP-R-TP), which can then be incorporated into both RNA and DNA. nih.gov The incorporation of its metabolic product, 6-methylpurine, into RNA specifically impacts protein synthesis. mdpi.com This mechanism of disrupting DNA and RNA synthesis is a hallmark of many antimetabolite drugs used in various therapeutic contexts. selleck.co.jpd-nb.info

Enzymatic Activation and Conversion

The biological activity of this compound is dependent on its recognition and processing by specific cellular enzymes. Its conversion into active metabolites is a critical step in its mechanism of action.

The β-D-anomer of this compound (β-D-MPR) is recognized as an excellent substrate for mammalian adenosine deaminase (ADA). openaccessjournals.comnih.govchemicalbook.com The mechanism of its activation in tumor cells is thought to be directly related to its interaction with this enzyme. openaccessjournals.comnih.gov In contrast, related compounds like 6-methylpurine-β-D-2'-deoxyriboside are poor ADA substrates and exhibit significantly lower toxicity to human cells, underscoring the importance of the ADA-mediated pathway for the activation of β-D-MPR. nih.gov However, the interaction can be species-specific. For instance, adenosine deaminase from Aspergillus oryzae was found not to use this compound as a substrate, although the compound did act as a marked inhibitor of the enzyme's activity on adenosine. oup.com

A significant area of research involves the differential processing of purine analogs by Purine Nucleoside Phosphorylase (PNP) from different species, particularly human versus Escherichia coli. Human PNP is highly specific for 6-oxopurine nucleosides like inosine (B1671953) and shows very poor efficiency with 6-aminopurine nucleosides. acs.org In contrast, E. coli PNP readily accepts adenosine and its analogs as substrates. nih.gov This difference in substrate specificity forms the basis of a gene-directed enzyme prodrug therapy (GDEPT) strategy. nih.govnih.gov

In this approach, the E. coli PNP gene is selectively expressed in tumor cells. researchgate.net These cells can then activate a non-toxic prodrug, such as 9-(2-deoxy-β-D-ribofuranosyl)-6-methylpurine (MeP-dR), which is an analog of this compound. nih.gov While MeP-dR is not cytotoxic to human cells because it is a poor substrate for human enzymes, it is an excellent substrate for the bacterial PNP. nih.gov The E. coli enzyme cleaves MeP-dR, releasing the highly toxic purine base 6-methylpurine (MeP). nih.gov MeP is then activated within the tumor cell by cellular enzymes like adenine (B156593) phosphoribosyltransferase (APRT), leading to cell death. nih.gov The structural basis for this specificity difference lies in the active site of the enzymes; an aspartic acid residue (Asp204) in E. coli PNP allows for the binding and cleavage of adenosine analogs, whereas a corresponding asparagine residue in human PNP prevents it. nih.gov

Interactive Data Table: Enzyme Interaction with this compound and Analogs

EnzymeSpecies/OriginSubstrate(s)Interaction/Finding
Adenosine Deaminase (ADA)Mammalian6-Methylpurine-β-D-riboside (β-D-MPR)Excellent substrate; activation in tumor cells is linked to this interaction. openaccessjournals.comnih.govchemicalbook.com
Adenosine Deaminase (ADA)Mammalian6-methylpurine-β-D-2'-deoxyribosidePoor substrate; compound is relatively non-toxic to human cells. nih.gov
Adenosine Deaminase (ADA)Aspergillus oryzaeThis compoundNot a substrate, but acts as a marked inhibitor of the enzyme. oup.com
Purine Nucleoside Phosphorylase (PNP)Human6-oxopurine nucleosides (e.g., inosine)Highly specific for 6-oxopurines. acs.org
Purine Nucleoside Phosphorylase (PNP)Human6-aminopurine nucleosides (e.g., adenosine, MeP-dR)Very poor substrate. acs.orgnih.gov
Purine Nucleoside Phosphorylase (PNP)Escherichia coliAdenosine and its analogs (e.g., MeP-dR)Excellent substrate; cleaves the prodrug to release toxic 6-methylpurine. nih.govnih.gov

Role of 2'-Deoxyribosyltransferases (NDTs) in Prodrug Activation

2'-Deoxyribosyltransferases (NDTs) are enzymes that play a role in the activation of certain nucleoside analogues. nih.govminciencias.gov.comedunigraz.atnih.govinventi.in Specifically, the type II 2'-deoxyribosyltransferase from Lactobacillus delbrueckii (LdNDT) has been shown to possess hydrolytic activity on 2'-deoxy-6-methylpurine riboside (d6MetPRib). nih.govminciencias.gov.conih.govinventi.in This enzymatic action is a critical step in converting the prodrug form into a biologically active compound. nih.govminciencias.gov.conih.govinventi.in The efficiency of this activation can be significantly enhanced, by up to 30-fold, in the presence of an acceptor nucleobase. nih.govminciencias.gov.conih.govinventi.in This highlights the potential of NDTs in therapeutic strategies involving the targeted activation of nucleoside-based prodrugs. nih.govminciencias.gov.conih.govinventi.in

Ribonucleoside Hydrolases (NHs) and Cleavage

Ribonucleoside hydrolases (NHs) are enzymes that catalyze the cleavage of the N-glycosidic bond in ribonucleosides, releasing the base and ribose. mdpi.comnih.govresearchgate.netmdpi.com The IAG-NH from Trypanosoma vivax, for example, can cleave this compound to release the toxic base 6-methylpurine. mdpi.comresearchgate.netmdpi.com This action is significant because many parasitic protozoa, being purine auxotrophs, rely on such enzymes for their purine supply, making NHs a potential therapeutic target. mdpi.comnih.gov These enzymes are diverse and can be found in various organisms, including bacteria, fungi, and protozoa. mdpi.com

Enzyme FamilySpecific Enzyme ExampleAction on this compound or its AnalogsSignificance
2'-Deoxyribosyltransferases (NDTs) Lactobacillus delbrueckii NDT (LdNDT)Hydrolyzes 2'-deoxy-6-methylpurine riboside (d6MetPRib)Activates the prodrug to its cytotoxic form. nih.govminciencias.gov.conih.govinventi.in
Adenine Phosphoribosyltransferase (APRT) Human APRTConverts 6-methylpurine (MeP) to its active nucleotide form. nih.govresearchgate.netresearchgate.netplos.orgEssential for the cytotoxic effects of 6-methylpurine. nih.govmdpi.com
Ribonucleoside Hydrolases (NHs) Trypanosoma vivax IAG-NHCleaves this compound to release 6-methylpurine. mdpi.comresearchgate.netmdpi.comKey metabolic role in purine auxotrophs. mdpi.comnih.gov

Intracellular Fate and Metabolites (e.g., this compound 5'-triphosphate)

Once inside the cell, this compound is metabolized into its active forms. A key metabolite is this compound 5'-triphosphate (MeP-R-TP). nih.govnih.govtandfonline.com This triphosphate form is the primary intracellular metabolite and is believed to be responsible for the compound's cytotoxic effects. nih.gov Studies have shown that 6-methylpurine can be incorporated into both RNA and DNA, leading to the inhibition of RNA, protein, and DNA synthesis. nih.govnih.gov The triphosphate metabolite of this compound has a notably long half-life within cells, estimated to be around 48 hours in CEM cells, which is significantly longer than that of ATP. nih.gov This prolonged presence likely contributes to its potent biological activity.

Effects on Mitochondrial Biology

Recent research has shed light on the significant off-target effects of some ribonucleoside analogs on mitochondrial function. nih.govnih.govsiu.edu

Impairment of Mitochondrial Transcription

This compound has been shown to impair mitochondrial transcription. nih.govnih.govsiu.edu In cellular models, treatment with this compound led to a reduction in the levels of mitochondrial transcripts. nih.gov This effect is thought to be a result of the incorporation of 6-methylpurine into mitochondrial RNA, which could alter the structure and stability of these transcripts. nih.gov The mitochondrial RNA polymerase (POLRMT) can utilize the triphosphate form of 6-methylpurine, leading to the production of altered mitochondrial RNA. nih.gov This impairment of mitochondrial gene expression is a potential mechanism for the observed toxicity of some antiviral ribonucleosides. nih.govsiu.edu

Experimental ConditionObserved Effect on Mitochondrial Transcripts (ND1 and ND5)Reference
Prolonged treatment with 6-methylpurineReduced levels of both ND1 and ND5 transcripts. nih.gov
Ethidium bromide treatment followed by recovery in the presence of 6-methylpurineInhibition of the recovery of mitochondrial transcription. nih.gov

Potential Impact on mtDNA Maintenance

The close relationship between mitochondrial transcription and the replication of mitochondrial DNA (mtDNA) suggests that prolonged interference with transcription could also affect mtDNA maintenance. nih.govsiu.edu While direct evidence for this compound causing mtDNA depletion is still emerging, the known effects of other nucleoside analogs provide a strong basis for this possibility. nih.gov Many nucleoside reverse transcriptase inhibitors (NRTIs) are known to be incorporated by the mitochondrial DNA polymerase gamma (Polγ), leading to mtDNA depletion and mitochondrial dysfunction. nih.govsiu.edu Given that the triphosphate metabolite of this compound is a substrate for mitochondrial RNA polymerase, it is plausible that it could also interfere with the machinery responsible for mtDNA replication, posing a risk to mitochondrial genome integrity. nih.govsiu.edu

Mechanisms of Research Identified Resistance and Selectivity

Differential Enzymatic Processing in Various Organisms/Cell Types

The selective toxicity of 6-Methylpurine (B14201) riboside and its derivatives is often attributed to differences in enzymatic processing between target organisms and host cells, or between different cell types. The activation or detoxification of these purine (B94841) analogs is dependent on a series of enzymes involved in the purine salvage pathway.

In many mammalian cells, the activation of 6-Methylpurine-β-D-riboside (β-D-MPR) is thought to be related to its interaction with adenosine (B11128) deaminase (ADA), for which it is an excellent substrate. nih.gov In contrast, resistance to analogs like methyl mercaptopurine riboside (MMPR) has been observed in cultured Chinese hamster V79 cells. nih.gov Studies on spontaneously isolated MMPR-resistant sublines revealed that the majority exhibited characteristics consistent with a loss of adenosine kinase activity. nih.gov Adenosine kinase is a critical enzyme responsible for phosphorylating adenosine and its analogs, the first step in their conversion to cytotoxic nucleotides. Loss of this enzyme's function prevents the activation of the compound, rendering the cell resistant.

The ciliated protist Tetrahymena thermophila provides another example of resistance through altered enzymatic activity. In this organism, resistance to 6-methylpurine (6mp), the base of 6-Methylpurine riboside, is conferred by a mutation in the gene for adenine (B156593) phosphoribosyltransferase (APRTase). nih.gov This enzyme is responsible for converting adenine and its analogs back into nucleotides. A defective APRTase prevents the conversion of 6mp into its toxic nucleotide form, allowing the cells to survive. nih.gov Interestingly, reducing the expression of the wild-type APRT1 gene also led to a significant decrease in sensitivity to 6mp, indicating that the level of this enzyme's activity is a key determinant of sensitivity. nih.gov

Furthermore, protozoan parasites such as Leishmania and African trypanosomes exhibit a different enzymatic profile compared to their mammalian hosts. nih.gov These parasites are incapable of synthesizing purines de novo and rely heavily on salvaging them from the host. nih.gov This dependency results in their enzymatic machinery being less discriminate than that of mammalian cells. For instance, the related compound 6-methylpurine-β-D-2'-deoxyriboside (MPdR) is cleaved by 5'-(methylthio)adenosine phosphorylase in African trypanosomes, but not in human sarcoma 180 cells, highlighting a metabolic pathway unique to the parasite that can be exploited for selective toxicity. nih.gov

Table 1: Differential Enzymatic Processing and Resistance to 6-Methylpurine Analogs
Organism/Cell TypeCompoundKey EnzymeEffect of Altered Enzyme ActivityReference
Chinese Hamster V79 CellsMethyl mercaptopurine riboside (MMPR)Adenosine KinaseLoss of activity leads to resistance. nih.gov
Tetrahymena thermophila6-methylpurine (6mp)Adenine Phosphoribosyltransferase (APRTase)Defective enzyme confers resistance. nih.gov
African Trypanosomes6-methylpurine-β-D-2'-deoxyriboside (MPdR)5'-(methylthio)adenosine phosphorylaseCleavage of the compound (activation), not observed in human cells. nih.gov
Mammalian Tumor Cells6-Methylpurine-β-D-riboside (β-D-MPR)Adenosine Deaminase (ADA)Acts as a substrate, presumably involved in its mechanism of activation. nih.gov

Bypass Mechanisms in Target Cells

In some contexts, resistance to one type of purine analog can be circumvented by using a different but related compound that utilizes alternative cellular pathways. This "bypass" mechanism is particularly relevant in cancer research, where cells can develop resistance to chemotherapy agents.

A notable example involves human MOLT4 T-lymphoblastic leukaemia cells that have acquired resistance to the thiopurines 6-mercaptopurine (B1684380) (6-MP) or 6-thioguanine (B1684491) (6-TG). nih.gov This resistance is often a result of defective transport of these drugs into the cell. However, these thiopurine-resistant cell lines exhibit an enhanced sensitivity to methylmercaptopurine riboside (meMPR), a metabolite of 6-MP. nih.gov Research has shown that meMPR has a normal uptake into these resistant cells, indicating that it uses a distinct transport route from 6-MP and 6-TG, thereby bypassing the resistance mechanism. nih.gov

The heightened sensitivity of these resistant cells to meMPR is further explained by downstream metabolic changes. The thiopurine-resistant cell lines were found to have a reduced rate of de novo purine synthesis and significantly lower levels of ribonucleoside triphosphates compared to the non-resistant parental cells. nih.gov This pre-existing metabolic state, developed as part of their resistance profile, makes them more vulnerable to the inhibitory effects of meMPR, which is a potent inhibitor of de novo purine synthesis. nih.gov In this way, meMPR not only bypasses the primary resistance mechanism but also exploits a secondary vulnerability of the resistant cells. nih.gov

Methodological Approaches in 6 Methylpurine Riboside Research

Chemical Synthesis and Purification Techniques

The synthesis of 6-Methylpurine (B14201) riboside (6-MPR) and its analogs is a critical aspect of its research, enabling the exploration of its biological activities. A significant challenge in the synthesis of nucleoside analogs like 6-MPR is the control of anomeric stereochemistry, as mixtures of α- and β-anomers are often produced. nih.govopenaccessjournals.com Traditional fusion methods for preparing 6-MPR, for instance, by fusing 6-methylpurine with tetra-O-acetyl-β-D-ribofuranose, typically yield a mixture of β- and α-anomers, necessitating laborious chromatographic separation. nih.govopenaccessjournals.com

To address this, an improved synthetic method has been developed that exclusively produces the β-D-anomer. nih.govopenaccessjournals.com This method involves coupling 6-methylpurine with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose. nih.govopenaccessjournals.com The process begins with the treatment of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose with hydrobromic acid in acetic acid, followed by reaction with 6-methylpurine in acetonitrile. mdpi.com The resulting tri-O-benzoyl-6-methylpurine-β-D-riboside is then deprotected using methanol (B129727) and concentrated ammonium (B1175870) hydroxide (B78521) to yield the final product, 6-methylpurine-β-D-riboside. nih.govopenaccessjournals.com

Purification of the synthesized compounds is essential to ensure their purity for biological testing. Common techniques employed for the purification of 6-MPR and its derivatives include:

  • Column Chromatography: This technique is widely used for the separation of crude reaction products. nih.govarkat-usa.orgresearchgate.net For instance, silica (B1680970) gel column chromatography is used to purify the intermediate tri-O-benzoyl-6-methylpurine-β-D-riboside and the final 6-MPR product. nih.govopenaccessjournals.comnih.gov The choice of solvent systems, such as methylene (B1212753) chloride/methanol gradients, is crucial for effective separation. nih.gov
  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to determine the purity of the final compounds and to separate complex mixtures. nih.govnih.govacs.orgnih.gov Reversed-phase HPLC, often with a C18 column, is a common method for analyzing and purifying 6-MPR and its metabolites. nih.govnih.govnih.gov The purity of the α-D-anomer of 6-MPR was confirmed using HPLC to rule out contamination with the highly active β-D-anomer. nih.gov
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful analytical tool used to confirm the structure and stereochemistry of the synthesized compounds. nih.govresearchgate.netresearchgate.net 1H-NMR spectra are recorded to identify the chemical shifts of the protons in the molecule, providing crucial information about its structure. nih.gov For example, 1H-NMR was used to characterize both the intermediate tri-O-benzoyl-6-methylpurine-β-D-riboside and the final 6-methylpurine-β-D-riboside product. nih.gov
  • These methodological approaches are fundamental for producing high-purity 6-Methylpurine riboside and its analogs, which is a prerequisite for accurate and reliable biological and biochemical investigations.

    In Vitro Cellular Assays

    The biological effects of this compound and its derivatives are extensively studied using a variety of in vitro cellular assays. These assays provide valuable insights into the compound's mechanism of action, potency, and selectivity across different cell types.

    Cell Line Models

    A diverse range of cell line models are utilized in 6-MPR research to evaluate its therapeutic potential in different disease contexts.

  • Tumor Cell Lines: A primary focus of 6-MPR research is its antitumor activity. nih.govopenaccessjournals.comresearchgate.netmedchemexpress.com The compound has been tested against a panel of human tumor cell lines, including:
  • Ovarian carcinoma (A121) nih.gov
  • Non-small cell lung cancer (A549) nih.gov
  • Colon carcinoma (HT-29) nih.gov
  • Breast carcinoma (MCF7-S and MCF7-R) nih.gov
  • Human epidermoid cells (H.Ep. #2) nih.gov
  • Human colon cancer cell line (HCT-116) beilstein-journals.org
  • Human osteosarcoma cancer cell line (143B) beilstein-journals.org
  • Human cervical cancer (HeLa) cells mdpi.com
  • Baby Hamster Kidney cells (BHK-21) medchemexpress.com
  • Human T-cell leukemia (CCRF-CEM) medchemexpress.com
  • Endothelial Cells: The effect of 6-MPR on angiogenesis, the formation of new blood vessels, has been investigated using endothelial cell models. sigmaaldrich.com
  • Parasite-Infected Macrophages: Due to the reliance of certain protozoan parasites on purine (B94841) salvage pathways, 6-MPR has been evaluated for its antiparasitic activity in models such as Leishmania-infected mouse macrophages. nih.govmdpi.com The compound's activity has also been assessed against Trypanosoma brucei brucei and Trypanosoma brucei rhodesiense. nih.gov
  • The use of these varied cell line models allows for a comprehensive understanding of the spectrum of activity of this compound.

    Proliferation and Viability Assays

    To quantify the cytotoxic effects of this compound, proliferation and viability assays are routinely performed. A key parameter determined from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

    The β-D-anomer of 6-MPR has demonstrated high potency against various human tumor cell lines, with IC50 values in the nanomolar range. nih.govopenaccessjournals.comresearchgate.net In contrast, the α-D-anomer, while less active, still exhibits significant antitumor effects with IC50 values in the low micromolar range. nih.gov

    Table 1: In Vitro Antitumor Activity of this compound Anomers

    Cell Line Cell Type β-D-MPR IC50 (µM) α-D-MPR IC50 (µM)
    A121 Ovarian 0.017 2.65
    A549 Non-small cell lung 0.006 1.47
    HT-29 Colon 0.034 4.83
    MCF7-S Breast 0.012 1.75
    MCF7-R Breast 0.026 4.08
    H.Ep. #2 Epidermoid 0.020 Not Reported
    BHK-21 Kidney 5.46 Not Reported

    Data sourced from multiple studies. nih.govmedchemexpress.com

    These assays are crucial for comparing the cytotoxic potential of different 6-MPR analogs and for understanding structure-activity relationships.

    Apoptosis Assays

    Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. While the broader class of purine nucleoside analogs is known to induce apoptosis, specific apoptosis assay data for this compound itself is not extensively detailed in the provided search results. medchemexpress.com However, the cytotoxic activity observed in proliferation assays suggests that induction of apoptosis is a likely mechanism of action. medchemexpress.com Further research utilizing specific apoptosis assays, such as flow cytometry with Annexin V/propidium iodide staining or caspase activity assays, would be necessary to definitively characterize the apoptotic effects of 6-MPR.

    Biochemical and Enzymatic Assays

    To elucidate the molecular mechanisms underlying the biological activity of this compound, a variety of biochemical and enzymatic assays are employed. These assays focus on the interaction of 6-MPR with specific enzymes and its subsequent metabolic fate.

    Enzyme Activity and Substrate Specificity Studies

    A critical aspect of 6-MPR's mechanism of action is its interaction with enzymes involved in purine metabolism. nih.govopenaccessjournals.commdpi.comnih.govscispace.com

  • Adenosine (B11128) Deaminase (ADA): The β-D-anomer of 6-MPR is an excellent substrate for mammalian adenosine deaminase. nih.govopenaccessjournals.commdpi.com This enzymatic conversion is believed to be a key step in its activation within tumor cells. In contrast, the related compound 6-methylpurine-β-D-2'-deoxyriboside is a poor substrate for ADA. nih.gov
  • Purine Nucleoside Phosphorylase (PNP): The substrate activity of 6-MPR and its analogs with E. coli purine nucleoside phosphorylase (PNP) has been investigated. nih.gov This enzyme can cleave the glycosidic bond of purine nucleosides, releasing the purine base. Studies have shown that E. coli PNP has a high tolerance for substitutions at the C-6 position of the purine ring, with the cleavage activity of this compound being comparable to other 6-substituted purine ribonucleosides. nih.gov The rate of cleavage of this compound by E. coli PNP was found to be significant, though lower than that of the natural substrate, adenosine. nih.gov
  • 2'-Deoxyribosyltransferase: The hydrolytic activity of 2'-deoxyribosyltransferase from Lactobacillus delbrueckii (LdNDT) on 2'-deoxy-6-methylpurine riboside has been studied, indicating its potential role in activating this prodrug. mdpi.com
  • Other Enzymes: this compound is also used in studies of other enzymes involved in thiopurine metabolism, such as inosine-5′-monophosphate dehydrogenase and thiopurine methyltransferase. sigmaaldrich.com
  • These enzymatic assays are crucial for understanding how this compound is metabolized and activated, providing a basis for its selective toxicity and therapeutic potential.

    Purine Metabolism Profiling

    The investigation of this compound's effects on cellular systems heavily relies on purine metabolism profiling to understand its mechanism of action. A central aspect of its metabolic pathway is its conversion into active nucleotide forms. The nucleobase, 6-methylpurine (MeP), is metabolized intracellularly to 6-methylpurine ribonucleoside triphosphate (MeP-R-TP). nih.govnih.gov This conversion is critical, as the triphosphate form is the primary active metabolite. In CEM lymphoblastic cells, this active metabolite, MeP-R-TP, demonstrates a notably long half-life of approximately 48 hours, suggesting a sustained impact on cellular processes. nih.gov

    Research indicates that this compound (β-D-MPR) is an effective substrate for mammalian adenosine deaminase (ADA), and its activation mechanism in tumor cells is thought to be closely linked to its interaction with this enzyme. nih.gov The metabolic fate of this compound and its impact on the broader purine nucleotide landscape are often assessed using techniques like high-performance liquid chromatography (HPLC). scispace.com Such analyses can quantify the levels of the drug's metabolites and determine its effects on the endogenous pools of purine nucleotides. For instance, studies on related compounds have shown that they can lead to a reduction in cellular purine nucleotide triphosphate levels, which has toxic effects on the cell. scispace.comresearchgate.net The compound also serves as a valuable reference tool in broader studies of purine metabolism and adenosine receptors.

    Table 1: Key Metabolites of this compound

    PrecursorEnzyme FamilyActive Metabolite
    6-Methylpurine (MeP)Kinases / PRTases6-Methylpurine ribonucleoside triphosphate (MeP-R-TP)
    This compoundAdenosine DeaminaseInosine (B1671953) derivative (via deamination)

    Molecular Biology Techniques (e.g., DNA/RNA Synthesis Assessment)

    Molecular biology techniques are fundamental to elucidating the cytotoxic mechanisms of this compound, with a primary focus on its disruption of nucleic acid synthesis. As a purine nucleoside analog, its mechanisms of action include the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.commedchemexpress.com Upon metabolic activation, the resulting 6-methylpurine is incorporated into both DNA and RNA in cell lines like CEM, leading to the inhibition of DNA, RNA, and protein synthesis. nih.gov The incorporation of 6-methylpurine into RNA is a key factor in its ability to disrupt protein synthesis. mdpi.commdpi.com

    The antitumor activity of this compound is a direct consequence of these molecular interactions. The β-D-anomer of this compound (β-D-MPR) has demonstrated high potency against various human tumor cell lines in vitro. nih.gov The assessment of its efficacy is typically quantified by determining the 50% inhibitory concentration (IC50) in cell viability or proliferation assays. These assays provide a quantitative measure of the compound's ability to inhibit cell growth, which is underpinned by its effects on DNA and RNA synthesis. For example, studies have shown that β-D-MPR is highly active, with IC50 values in the nanomolar range across several human tumor cell lines. nih.gov Research has also shown that ribonucleoside analogues like 6-methylpurine-riboside can impair mitochondrial transcription. nih.gov

    Table 2: In Vitro Antitumor Activity of this compound Anomers

    Cell LineCompoundIC50 Value
    CCRF-CEM (Leukemia)β-D-MPR6 nM
    MOLT-4 (Leukemia)β-D-MPR10 nM
    HL-60 (Leukemia)β-D-MPR34 nM
    K-562 (Leukemia)β-D-MPR10 nM
    RPMI-8226 (Myeloma)β-D-MPR15 nM
    CCRF-CEM (Leukemia)α-D-MPR1.47 µM
    MOLT-4 (Leukemia)α-D-MPR2.50 µM
    HL-60 (Leukemia)α-D-MPR4.83 µM
    K-562 (Leukemia)α-D-MPR2.21 µM
    RPMI-8226 (Myeloma)α-D-MPR2.80 µM
    Data sourced from a study on the antitumor effects of β-D- and α-D-anomers of this compound. nih.gov

    Structural Biology and Computational Approaches

    Structural biology and computational methods provide atomic-level insights into how this compound and related compounds interact with their biological targets. While a crystal structure of this compound itself complexed with a target enzyme is not prominently available, the structures of key metabolic enzymes like adenosine deaminase (ADA) have been solved with closely related transition-state analogs. nih.govrcsb.orgrcsb.org For example, the crystal structure of murine ADA was determined in a complex with 6-hydroxyl-1,6-dihydropurine ribonucleoside, a potent inhibitor. nih.govrcsb.org These structures reveal a deep active site pocket where the inhibitor is tightly bound, sequestered from the solvent, and coordinated to a zinc ion, providing a precise template for understanding substrate and inhibitor binding. nih.gov

    Computational docking studies have also been employed to predict the binding modes of purine nucleosides. In one study, 6-methylpurine-9-riboside was docked into the binding site of the A3 adenosine receptor. semanticscholar.org Such computational approaches help to visualize potential interactions, like π-π stacking with aromatic residues (e.g., Phenylalanine) and hydrogen bonding networks with key residues within the receptor's transmembrane domains, guiding the rational design of new, more selective compounds. semanticscholar.org

    Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time, offering a dynamic view of ligand-protein interactions. This approach has been specifically applied to understand the enzymatic activation of a prodrug form, 2′-deoxy-6-methylpurine riboside (d6MetPRib), by the enzyme type II 2′-deoxyribosyltransferase from Lactobacillus delbrueckii (LdNDT). nih.govnih.gov

    In these studies, MD simulations were conducted to shed light on experimental observations regarding the enzyme's hydrolytic activity. nih.govnih.gov The simulations helped to understand how the presence of an acceptor nucleobase could significantly enhance the enzyme's ability to cleave the glycosidic bond of d6MetPRib. nih.gov By simulating the enzyme-substrate complex, researchers can analyze conformational changes, interaction energies, and the stability of binding poses, providing a mechanistic rationale for the observed enzymatic activity. nih.govnih.govmedunigraz.at These computational insights are crucial for the development of enzyme-prodrug systems for therapeutic applications, such as suicide gene therapy in cancer treatment. nih.gov

    Advanced Research Applications and Future Directions

    6-Methylpurine (B14201) Riboside in Enzyme Prodrug Therapy (EPT) and Gene-Directed Enzyme Prodrug Therapy (GDEPT) Systems.mdpi.comnih.govconicet.gov.arnih.govnih.govnih.govnih.govresearchgate.netnih.gov

    Enzyme prodrug therapy (EPT) and its gene-based counterpart, gene-directed enzyme prodrug therapy (GDEPT), represent innovative strategies for cancer treatment that aim to localize the cytotoxic effects of a drug directly at the tumor site, thereby minimizing systemic toxicity. mdpi.comnih.gov 6-Methylpurine riboside has emerged as a key compound in the development of these therapeutic systems. mdpi.comnih.govnih.gov

    The core principle of EPT and GDEPT involves a two-step process: the targeted delivery of a non-mammalian enzyme to tumor cells, followed by the systemic administration of a non-toxic prodrug. nih.govnih.gov In this context, this compound and its deoxy-analog, 6-methylpurine-2'-deoxyriboside (MeP-dR), serve as the prodrugs. nih.govnih.govmdpi.com These compounds are generally non-toxic to human cells because they are poor substrates for human enzymes. nih.govmdpi.com

    The therapeutic strategy relies on the introduction of a bacterial enzyme, such as Escherichia coli purine (B94841) nucleoside phosphorylase (PNP), into the tumor cells. nih.gov Unlike human PNP, the E. coli enzyme can efficiently cleave the glycosidic bond of this compound or MeP-dR. nih.govconicet.gov.ar This enzymatic action releases the highly cytotoxic purine analog, 6-methylpurine (MeP). nih.govconicet.gov.ar Once liberated within the tumor cell, MeP can be further metabolized by cellular enzymes like adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HPRT) into cytotoxic nucleotides. nih.govmdpi.com These toxic metabolites can then be incorporated into RNA and DNA, leading to the inhibition of nucleic acid and protein synthesis and ultimately, cell death. nih.govmdpi.com

    The GDEPT approach further refines this by delivering the gene encoding the bacterial enzyme directly to the tumor cells, allowing for intracellular synthesis of the enzyme. nih.govnih.gov This ensures that the conversion of the prodrug to its toxic form occurs specifically within the cancerous tissue, enhancing the selectivity of the treatment. nih.gov

    A significant advantage of the this compound-based GDEPT system is the "bystander effect." This phenomenon describes the ability of the therapy to kill not only the tumor cells that express the foreign enzyme but also the neighboring, non-expressing tumor cells. mdpi.com The bystander effect is crucial for the success of GDEPT, as the efficiency of gene delivery to all tumor cells in a solid tumor is often limited. researchgate.net

    The mechanism underlying the bystander effect in this system is the high membrane permeability of the cytotoxic product, 6-methylpurine (MeP). mdpi.comresearchgate.net Once produced within the enzyme-expressing tumor cells, MeP can readily diffuse across the cell membranes and into the surrounding tumor cells. mdpi.comresearchgate.net This diffusion of the toxic metabolite effectively expands the therapeutic reach of the system beyond the initially targeted cells. mdpi.com Research has demonstrated that this bystander killing does not necessitate direct cell-to-cell contact, as the toxic agent can travel through the shared medium. researchgate.net

    The success of EPT and GDEPT is highly dependent on the choice of both the prodrug and the activating enzyme. While E. coli purine nucleoside phosphorylase (PNP) has been extensively studied for its ability to activate 6-methylpurine-2'-deoxyriboside (MeP-dR), researchers are exploring other bacterial enzymes to broaden the scope and efficacy of these therapies. nih.govconicet.gov.ar

    One such enzyme is the type II 2'-deoxyribosyltransferase from Lactobacillus delbrueckii (LdNDT). mdpi.comnih.gov Studies have confirmed the hydrolytic capability of LdNDT on various nucleoside-based prodrugs, including 2'-deoxy-6-methylpurine riboside (d6MetPRib). mdpi.comnih.govresearchgate.net A noteworthy finding is that the enzymatic activity of LdNDT is significantly enhanced in the presence of an acceptor nucleobase. mdpi.comnih.govresearchgate.net This suggests that the local tumor microenvironment could influence the efficiency of prodrug activation. The use of LdNDT opens up new possibilities for GDEPT, as it can potentially activate a different spectrum of prodrugs compared to E. coli PNP. mdpi.com

    Another area of investigation involves immobilized-directed enzyme prodrug therapy (IDEPT), where enzymes like Leishmania mexicana type I 2′-deoxyribosyltransferase are attached to magnetic nanoparticles. researchgate.net These enzyme-nanoparticle conjugates have shown the ability to hydrolyze prodrugs such as 6-methylpurine-2′-deoxyribose (d6MetPRib). researchgate.net

    Table 1: Bacterial Enzymes and their Corresponding this compound Prodrugs in EPT/GDEPT Research

    EnzymeOriginProdrug
    Purine Nucleoside Phosphorylase (PNP)Escherichia coli6-Methylpurine-2'-deoxyriboside (MeP-dR)
    2'-Deoxyribosyltransferase (NDT)Lactobacillus delbrueckii2'-Deoxy-6-methylpurine riboside (d6MetPRib)
    Type I 2′-DeoxyribosyltransferaseLeishmania mexicana6-Methylpurine-2′-deoxyribose (d6MetPRib)

    Development of Novel this compound Derivatives with Enhanced Research Utility.researchgate.netarkat-usa.orgresearchgate.netsemanticscholar.orgnih.gov

    The chemical structure of this compound provides a versatile scaffold for the synthesis of novel derivatives with potentially improved biological activities or research applications. researchgate.netarkat-usa.orgresearchgate.net Synthetic chemists have developed various methods to modify the purine and ribose moieties of the molecule, leading to a diverse library of new compounds. researchgate.netarkat-usa.orgresearchgate.net

    One approach involves the microwave-assisted synthesis of 6-methylpurines from 6-halopurine derivatives, offering a rapid and efficient route to these compounds. arkat-usa.orgresearchgate.net Other strategies focus on the introduction of different functional groups at various positions of the purine ring and the sugar. For instance, novel 3'-fluorinated analogues of this compound have been synthesized and evaluated for their biological activity. researchgate.net

    The development of these derivatives is not limited to creating more potent therapeutic agents. It also aims to generate tools for studying the structure-activity relationships of purine nucleoside-metabolizing enzymes and receptors. nih.gov For example, C6-methylated and other C6-alkylated adenosine (B11128) derivatives have been synthesized to explore their interactions with adenosine receptors. semanticscholar.orgnih.gov

    Table 2: Examples of Novel this compound Derivatives

    Derivative ClassModificationPotential Research Utility
    3'-Fluorinated AnaloguesIntroduction of a fluorine atom at the 3' position of the ribose sugar.Investigation of the effect of fluorine on biological activity and enzyme-substrate interactions.
    C6-Alkylated DerivativesVariation of the alkyl group at the C6 position of the purine ring.Probing the structure-activity relationships of adenosine receptors.
    (N)-Methanocarba NucleosidesRigidified sugar conformation.Development of selective adenosine receptor agonists.

    This compound as a Research Tool for Studying Adenosine Receptors and Purine Metabolism.mdpi.comacs.orgahajournals.orgnih.gov

    Beyond its application in prodrug therapies, this compound and its derivatives serve as valuable research tools for elucidating the complex roles of adenosine receptors and the intricacies of purine metabolism. mdpi.comacs.orgnih.gov

    This compound has been described as a weak agonist at certain adenosine receptors. acs.org This activity, although modest, provides a starting point for designing more potent and selective receptor ligands. acs.org The study of how modifications to the this compound structure affect receptor binding and activation helps to map the pharmacophore of different adenosine receptor subtypes. ahajournals.org

    Furthermore, the metabolism of 6-methylpurine and its nucleosides provides insights into the activity of various purine salvage pathway enzymes. mdpi.com For example, the conversion of 6-methylpurine to its active nucleotide form is dependent on enzymes like APRT and HPRT, making it a useful probe to study the function of these enzymes in different cell types. mdpi.com Additionally, 6-methylmercaptopurine (B131649) riboside, a related compound, has been identified as a potent and selective inhibitor of nerve growth factor-activated protein kinase N, demonstrating the utility of these compounds in dissecting specific signaling pathways. nih.gov

    Exploration of this compound as a Biomarker in Research Settings.mdpi.comacs.org

    The unique metabolic fate of this compound and its derivatives suggests their potential use as biomarkers in specific research contexts. For instance, in GDEPT studies, the presence and concentration of 6-methylpurine and its metabolites in tissues or bodily fluids could serve as a direct indicator of the location and activity of the delivered enzyme. mdpi.com This would allow researchers to monitor the efficiency of gene delivery and prodrug activation in preclinical models.

    Moreover, given the role of purine metabolism in various physiological and pathological processes, the cellular uptake and metabolism of exogenously supplied this compound could potentially be used to probe the metabolic state of cells. acs.org Differences in the metabolic profile of this compound between normal and diseased cells could reveal novel biomarkers for disease diagnosis or prognosis. However, this area of research is still in its exploratory phase and requires further investigation to establish the validity and reliability of this compound as a biomarker.

    Unexplored Biological Activities and Mechanistic Pathways

    While this compound (6-MPR) is recognized as a purine nucleoside analog with established antitumor properties, its full spectrum of biological activities and the intricate mechanistic pathways it influences remain areas of active and future investigation. medchemexpress.commedchemexpress.com The primary anticancer mechanisms are attributed to the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.commedchemexpress.com However, emerging research points towards more nuanced and previously unexplored cellular interactions.

    One key mechanistic aspect is its role as a prodrug. Enzymes such as N-ribohydrolases can cleave the N-glycosidic bond, converting 6-MPR to 6-methylpurine. mdpi.comnih.gov This active metabolite can then be incorporated into RNA, disrupting protein synthesis. mdpi.comnih.gov This pathway is a critical area for exploration, particularly in the context of enzyme-prodrug therapies for cancer. For instance, the enzyme IAG-NH from Trypanosoma vivax efficiently converts 6-MPR to 6-methylpurine, highlighting a potential strategy for targeted therapies. mdpi.comnih.gov Similarly, 2'-deoxyribosyltransferases, like the one from Lactobacillus delbrueckii (LdNDT), can process 6-MPR's deoxy-analog, 2'-deoxy-6-methylpurine riboside, releasing the cytotoxic base 6-methylpurine. nih.gov

    Beyond its role as a precursor to a cytotoxic base, 6-MPR and its related forms exhibit direct inhibitory effects on key cellular enzymes. A notable example is the potent and selective inhibition of Protein Kinase N (PKN), a serine/threonine kinase activated by nerve growth factor (NGF). nih.gov The methylated riboside form, 6-methylmercaptopurine riboside (6-MMPR), inhibits NGF-stimulated PKN with high specificity, a finding that suggests its potential use in dissecting the multiple signaling pathways of NGF. nih.gov This opens up avenues to explore 6-MPR's role in neurobiology and diseases involving aberrant kinase activity.

    Resistance to 6-MPR is another critical area of mechanistic study. In the protist Tetrahymena thermophila, resistance has been linked to defects in the adenine phosphoribosyltransferase (APRTase) enzyme, which is involved in the purine salvage pathway. mdpi.com This suggests that the efficacy of 6-MPR is dependent on its metabolic activation via salvage pathways, and alterations in these pathways can be a key determinant of cellular response.

    Enzyme/Pathway Interaction with this compound (or analog) Potential Unexplored Implication
    N-Ribohydrolases (NHs)Cleavage of N-glycosidic bond to release 6-methylpurine. mdpi.comnih.govRole in tissue-specific activation and bystander effect in cancer therapy.
    Protein Kinase N (PKN)Potent and selective inhibition by 6-methylmercaptopurine riboside. nih.govInvestigation as a tool to study NGF signaling and potential therapeutic for neurological disorders.
    Mitochondrial TranscriptionImpaired by 6-MPR. frontiersin.orgImpact on cellular energy metabolism and potential for inducing mitochondrial dysfunction-related apoptosis.
    Adenine Phosphoribosyltransferase (APRTase)Mediates cytotoxic effect; defects confer resistance. mdpi.comBiomarker for predicting tumor sensitivity and overcoming resistance.
    2'-deoxyribosyltransferasesProcesses 2'-deoxy-6-methylpurine riboside to release 6-methylpurine. nih.govApplication in suicide gene therapy models.

    Integration with Systems Biology and Omics Approaches for Deeper Mechanistic Understanding

    To unravel the multifaceted actions of this compound, a shift from a single-target to a systems-level perspective is essential. The integration of systems biology with high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework for a more holistic understanding of the compound's mechanism of action. nih.govfrontiersin.org

    Genomics and Transcriptomics: These approaches can identify genetic determinants of sensitivity or resistance to 6-MPR. For example, sequencing the genomes of 6-MPR-resistant cell lines could uncover mutations in genes beyond APRTase that are involved in its transport, metabolism, or downstream signaling effects. mdpi.com Transcriptomic analysis (e.g., RNA-seq) of cells treated with 6-MPR could reveal global changes in gene expression, highlighting entire pathways that are perturbed, such as those related to cell cycle control, DNA damage response, and metabolic reprogramming. medchemexpress.comnih.gov

    Proteomics: Quantitative proteomics can provide a snapshot of the proteins whose expression levels or post-translational modifications change upon 6-MPR treatment. biorxiv.org This could lead to the identification of novel protein targets or downstream effectors. For instance, a proteomics-based approach could validate the inhibition of PKN and identify its downstream phosphorylation targets that are affected by 6-MPR. nih.gov Substrate-trapping proteomics experiments could systematically identify other kinases or enzymes that directly interact with 6-MPR or its metabolites. biorxiv.org

    Metabolomics: As a nucleoside analog, 6-MPR directly interfaces with cellular metabolism. nih.gov Metabolomic profiling can precisely map how 6-MPR and its metabolites perturb the intracellular pools of purines and other related molecules. mdpi.com This could elucidate how the compound affects energy homeostasis, particularly the balance between de novo purine synthesis and salvage pathways, and how it impacts the availability of ATP and GTP, which are crucial for numerous cellular processes. nih.govmdpi.com

    Integrating these multi-omics datasets can build comprehensive network models of 6-MPR's cellular effects. frontiersin.org By mapping the identified genes, proteins, and metabolites onto known biological networks (e.g., protein-protein interaction networks, metabolic pathways), researchers can predict previously unknown functional modules affected by the compound. This systems-level view can help decipher how effects on different pathways, such as inhibition of protein synthesis, disruption of kinase signaling, and impairment of mitochondrial function, are interconnected to produce the observed phenotype. mdpi.comnih.govfrontiersin.org

    Omics Approach Application to this compound Research Potential Insights
    Genomics Sequencing of resistant cell lines.Identification of novel resistance mechanisms and genetic biomarkers of response. mdpi.com
    Transcriptomics RNA-sequencing of treated vs. untreated cells.Understanding global gene expression changes; identifying perturbed signaling and metabolic pathways. nih.gov
    Proteomics Quantitative analysis of protein expression and post-translational modifications.Discovery of novel protein targets and downstream effectors of 6-MPR action. nih.govbiorxiv.org
    Metabolomics Profiling of intracellular metabolite pools.Elucidation of the impact on purine metabolism, nucleotide pools, and cellular energy status. nih.govmdpi.com
    Multi-Omics Integration Combining datasets into network models.A holistic view of the compound's mechanism, revealing cross-talk between affected pathways. frontiersin.org

    Future Research Perspectives on its Role in Cellular Homeostasis and Disease Models

    The future research landscape for this compound is poised to expand from its traditional role in cancer chemotherapy to a more nuanced understanding of its function in regulating cellular homeostasis and its application in diverse disease models.

    A key future direction is the detailed investigation of its impact on cellular homeostasis, particularly purine metabolism. nih.gov Cells maintain a delicate balance between de novo synthesis and salvage pathways for purine nucleotides, and 6-MPR acts as a powerful tool to probe this balance. nih.govmdpi.com Future studies should focus on how different cell types, with varying reliance on these two pathways, respond to 6-MPR. This could explain tissue-specific toxicities and provide a rationale for its use in diseases characterized by altered purine metabolism, beyond cancer. For example, its effects on T-cell proliferation and energy metabolism suggest potential applications in autoimmune or inflammatory disorders where T-cells are hyperactive. nih.gov

    In the context of disease models, particularly cancer, research is moving towards more sophisticated applications. The use of 6-MPR and its derivatives as prodrugs in gene-directed enzyme prodrug therapy (GDEPT) is a promising avenue. researchgate.net This involves expressing a non-human enzyme, such as E. coli purine nucleoside phosphorylase (PNP), in tumor cells, which then selectively activates a systemically administered, non-toxic prodrug like 6-MPR at the tumor site. researchgate.net Future work will likely focus on designing novel 6-MPR analogs with improved pharmacological properties and pairing them with highly efficient activating enzymes to enhance bystander killing effects and minimize systemic toxicity. researchgate.netmdpi.com

    Furthermore, the discovery of 6-MPR's effect on mitochondrial transcription opens up a new field of inquiry. frontiersin.org Research is needed to determine the precise mechanism of this inhibition and its consequences for cellular health and disease. This could be particularly relevant in the study of mitochondrial diseases or in cancers that exhibit a strong dependence on mitochondrial function. Investigating whether 6-MPR can synergize with other drugs that target mitochondrial metabolism is a logical next step.

    Q & A

    Basic Research Questions

    Q. What are the established methods for synthesizing 6-Methylpurine riboside and its fluorinated derivatives?

    • Methodology : The synthesis of this compound derivatives involves glycosylation of silylated purine bases with fluorinated sugar intermediates. For example, 3’-fluoro-6-Methylpurine riboside (4) is synthesized by silylating 6-methylpurine with bis(trimethylsilyl)acetamide (BSA) and coupling it with a 3’-fluoro-sugar intermediate (e.g., compound 25). Deprotection steps (e.g., using saturated ammonia in methanol) yield the final product with ~80% efficiency. Characterization includes NMR, HPLC, and bioactivity assays to confirm purity and structural integrity .

    Q. How is this compound utilized in detecting mycoplasma contamination in cell cultures?

    • Methodology : Mycoplasma detection assays leverage the toxicity of 6-Methylpurine deoxyriboside (6-MPDR), which is metabolized to this compound in contaminated cultures. Indicator cells are incubated with 6-MPDR (100–200 µL) for 48–72 hours, followed by microscopy to observe cytotoxic effects (e.g., cell rounding, detachment). However, this method may yield false positives/negatives; thus, complementary PCR-based validation is recommended .

    Q. What is the mechanism underlying this compound’s cytotoxicity in tumor cells?

    • Methodology : Cytotoxicity is assessed via cell viability assays (e.g., MTT or ATP-based methods) at sub-micromolar concentrations. Protected derivatives (e.g., compound 29) exhibit enhanced antitumor activity compared to deprotected analogs, likely due to improved cellular uptake or metabolic stability. Mechanistic studies include monitoring mitochondrial RNA stability (e.g., ND1 and ND5 transcripts) and comparing effects on nuclear RNA (e.g., GAPDH) to distinguish organelle-specific toxicity .

    Advanced Research Questions

    Q. How do structural modifications (e.g., 3’-fluorination) influence the antitumor efficacy of this compound analogs?

    • Methodology : Fluorination at the 3’-position is evaluated by synthesizing derivatives (e.g., compound 4) and testing their inhibitory activity against tumor cell lines (e.g., Huh-7). Protected 3’-fluoro analogs (e.g., compound 29) show superior activity (IC₅₀ < 1 µM) compared to non-fluorinated versions. Structure-activity relationships (SAR) are analyzed using crystallography or molecular docking to identify interactions with target enzymes like purine nucleoside phosphorylase (PNP) .

    Q. What experimental approaches resolve discrepancies in mitochondrial vs. nuclear RNA transcription inhibition by this compound?

    • Methodology : Mitochondrial-specific effects are isolated by treating cells with ethidium bromide (50 ng/mL, 24 hours) to suppress mitochondrial transcription, followed by this compound exposure. RNA levels (e.g., ND1, ND5, GAPDH) are quantified via qRT-PCR. Prolonged treatment (72 hours) reveals mitochondrial RNA degradation, while nuclear RNA remains unaffected. To confirm incorporation into RNA, radiolabeled analogs or mass spectrometry-based sequencing is used .

    Q. How does this compound interact with bacterial enzymes like E. coli purine nucleoside phosphorylase (PNP)?

    • Methodology : Substrate activity is tested using enzymatic assays with recombinant PNP. This compound is incubated with PNP, and cleavage products (e.g., 6-methylpurine) are quantified via HPLC or spectrophotometry. Kinetic parameters (Km, Vmax) are compared to natural substrates (e.g., inosine) to evaluate catalytic efficiency. Mutagenesis studies identify residues critical for accommodating C-6 substitutions .

    Q. Can this compound be activated in nanoreactor-based prodrug systems for targeted drug delivery?

    • Methodology : Polymer nanoreactors (e.g., PMOXA-b-PDMS-b-PMOXA vesicles) are loaded with purine-specific nucleoside hydrolases. Prodrugs (e.g., this compound) are hydrolyzed within the nanoreactors to release cytotoxic agents locally. Enzyme activity is optimized via pH/temperature profiling, and release kinetics are monitored using fluorescence assays or LC-MS. In vivo efficacy is validated in tumor xenograft models .

    Q. How does the natural occurrence of this compound in fungi like Collybia maculata inform its biological roles?

    • Methodology : Natural isolates are characterized using LC-MS and NMR. Antiviral/cytotoxic activities are tested against models like HSV-1 or HeLa cells. Comparative studies with synthetic analogs assess whether natural modifications (e.g., 6-hydroxymethyl groups) enhance bioactivity. Ecological roles (e.g., fungal defense mechanisms) are explored via gene knockout or metabolomic profiling .

    Data Contradiction Analysis

    Q. How should researchers address conflicting reports on this compound’s cytotoxicity across cell lines?

    • Methodology : Variability may arise from differences in cell permeability, metabolic enzymes (e.g., adenosine deaminase), or exposure duration. Standardize protocols by:

    • Using isogenic cell lines to control for genetic background.
    • Measuring intracellular metabolite levels (e.g., 6-methylpurine) via LC-MS.
    • Testing analogs with stabilized glycosidic bonds (e.g., 3’-fluoro derivatives) to reduce off-target hydrolysis .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.